molecular formula C12H15N3O2S B4843474 N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4843474
M. Wt: 265.33 g/mol
InChI Key: CCTSWUFJTDXBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic pathways, making A-769662 a promising candidate for therapeutic interventions in metabolic disorders and cancer.

Scientific Research Applications

A-769662 has been extensively studied in vitro and in vivo for its potential therapeutic applications in metabolic disorders and cancer. In metabolic disorders, A-769662 has been shown to activate N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide and improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. In cancer, A-769662 has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action

A-769662 activates N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide by allosteric binding to the γ-subunit of the enzyme, leading to conformational changes that enhance the phosphorylation of the α-subunit by upstream kinases. This results in the activation of downstream targets involved in glucose and lipid metabolism, such as glucose transporter 4 (GLUT4) and acetyl-CoA carboxylase (ACC).
Biochemical and Physiological Effects
A-769662 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In skeletal muscle cells and adipocytes, A-769662 has been shown to increase glucose uptake and insulin sensitivity, as well as increase fatty acid oxidation. In cancer cells, A-769662 has been shown to inhibit cell proliferation and induce apoptosis. In addition, A-769662 has been shown to improve glucose and lipid metabolism in animal models of metabolic disorders, such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using A-769662 in lab experiments is its specificity for N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide activation, which allows for the study of downstream targets of the enzyme without the confounding effects of other signaling pathways. However, one limitation of using A-769662 is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of A-769662. One area of interest is the potential use of A-769662 as a therapeutic agent for metabolic disorders and cancer. Another area of interest is the development of more potent and selective N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide activators based on the structure of A-769662. Additionally, the study of the downstream targets of N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-3-isoxazolecarboxamide activation by A-769662 may reveal novel pathways involved in glucose and lipid metabolism.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-5-8(15-17-7)10(16)14-11-13-9(6-18-11)12(2,3)4/h5-6H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTSWUFJTDXBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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